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Compound Name: 2C-iP

Cat. No.: B593377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2C-iP is a

research chemical and its pharmacological and toxicological properties in humans have not

been fully elucidated. This guide does not endorse or encourage the use of this substance.

Introduction
2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a lesser-known psychedelic compound

belonging to the 2C family of phenethylamines. Structurally analogous to more well-studied

compounds such as 2C-B and 2C-I, 2C-iP is presumed to exert its primary psychoactive effects

through interaction with the serotonin receptor system in the central nervous system. This

technical guide synthesizes the available (though limited) information regarding its mechanism

of action, drawing parallels from related compounds and outlining the established experimental

protocols used to characterize such molecules. Due to a notable scarcity of specific in-vitro

pharmacological data for 2C-iP in publicly accessible scientific literature, this document will

focus on the general pharmacological framework of the 2C-x series and the methodologies

required to elucidate the specific properties of 2C-iP.

Core Mechanism of Action: The Serotonin 2A
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The primary mechanism of action for psychedelic phenethylamines of the 2C class is agonism

at the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Activation of this G-protein coupled receptor

(GPCR) is the initiating event that triggers a cascade of downstream signaling events,

ultimately leading to the profound alterations in perception, cognition, and mood characteristic

of the psychedelic experience.

Signaling Pathways
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the

activation of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade,

resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the

cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored

intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ levels, along with the

activation of protein kinase C (PKC) by DAG, leads to the modulation of various cellular

processes and neuronal excitability.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway, which is the

presumed primary mechanism for 2C-iP.
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Figure 1: Presumed primary signaling pathway of 2C-iP via the 5-HT2A receptor.
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A comprehensive search of scientific literature did not yield specific quantitative data for 2C-iP
regarding its binding affinity (Ki) or functional potency (EC50) at various neurotransmitter

receptors. To provide a framework for the expected pharmacological profile of 2C-iP, the

following table presents data for the structurally related and more extensively studied

compound, 2C-B. It is anticipated that 2C-iP would exhibit a similar, though not identical,

profile.

Table 1: In Vitro Pharmacological Profile of 2C-B (for comparative purposes)

Receptor
Binding
Affinity (Ki,
nM)

Functional
Activity
(EC50, nM)

Efficacy (%
of 5-HT)

Assay Type Reference

5-HT2A 4.7 ± 1.2 8.2 ± 1.9 89 ± 3
Calcium
Mobilization

[3]

5-HT2C 1.6 ± 0.3 4.8 ± 1.1 95 ± 4
Calcium

Mobilization
[3]

| 5-HT1A | >10,000 | >10,000 | N/A | Radioligand Binding |[3] |

Note: This data is for 2C-B and is provided as a proxy. The actual values for 2C-iP may differ.

Experimental Protocols
To determine the specific pharmacological profile of 2C-iP, standardized in vitro assays are

required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific

receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the Ki of 2C-iP at various serotonin receptor subtypes (e.g., 5-HT2A,

5-HT2C, 5-HT1A).

Methodology:
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Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from cultured cell lines (e.g., HEK293, CHO) or from brain tissue homogenates.

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM

Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

Radioligand: A specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is used at a

concentration near its Kd.

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor

preparation in the presence of increasing concentrations of the unlabeled test compound

(2C-iP).

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration

to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of 2C-iP that inhibits 50% of the specific binding of the radioligand).

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.
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Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays (Calcium Mobilization)
Functional assays are used to determine the potency (EC50) and efficacy of a compound at a

receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are a common

method.
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Objective: To determine the EC50 and maximal efficacy of 2C-iP at the 5-HT2A receptor.

Methodology:

Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., HEK293) are cultured in

appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

physiological buffer.

Compound Addition: Increasing concentrations of 2C-iP are added to the wells.

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g.,

FLIPR, FlexStation). Baseline fluorescence is measured, and then the change in

fluorescence is monitored in real-time following compound addition.

Data Analysis: The peak fluorescence response is measured for each concentration of 2C-
iP. The data are normalized to the response of a known full agonist (e.g., serotonin) and

plotted against the log concentration of 2C-iP. A sigmoidal dose-response curve is fitted to

the data to determine the EC50 and Emax values.

The diagram below illustrates the workflow for a calcium mobilization assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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